Benzyl-PEG10-THP
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Overview
Description
Benzyl-PEG10-THP: is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound is designed to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG10-THP involves the conjugation of benzyl groups with polyethylene glycol chains, followed by the attachment of tetrahydropyranyl (THP) groups. The reaction typically occurs under mild conditions to preserve the integrity of the polyethylene glycol chains. Common solvents used include dichloromethane and tetrahydrofuran, with catalysts such as triethylamine .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous purification steps, including column chromatography and recrystallization, to ensure high purity and yield. The reaction conditions are optimized for scalability, often involving automated systems to control temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions: Benzyl-PEG10-THP primarily undergoes substitution reactions due to the presence of reactive benzyl and THP groups. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides and nucleophiles such as amines and thiols. The reactions typically occur at room temperature in the presence of a base like sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of PROTACs and other bioactive molecules .
Scientific Research Applications
Chemistry: Benzyl-PEG10-THP is widely used in the synthesis of PROTACs, which are emerging as a promising approach for targeted protein degradation. This compound serves as a linker, connecting the ligand for an E3 ubiquitin ligase with the ligand for the target protein .
Biology: In biological research, this compound is used to study protein-protein interactions and the mechanisms of protein degradation. It helps in understanding the role of specific proteins in various cellular processes .
Medicine: By facilitating the selective degradation of disease-causing proteins, it offers a novel therapeutic approach .
Industry: In the pharmaceutical industry, this compound is used in the development of new drugs and therapeutic agents. Its role as a PROTAC linker makes it valuable for creating compounds with improved efficacy and selectivity .
Mechanism of Action
Benzyl-PEG10-THP functions by connecting two ligands: one for an E3 ubiquitin ligase and the other for the target protein. This connection facilitates the ubiquitination of the target protein, marking it for degradation by the proteasome. The process involves the formation of a ternary complex, where the target protein, PROTAC, and E3 ligase come together, leading to the selective degradation of the target protein .
Comparison with Similar Compounds
Benzyl-PEG4-THP: A shorter polyethylene glycol chain variant used for similar applications in PROTAC synthesis.
THP-PEG10-THP: Another polyethylene glycol-based linker with tetrahydropyranyl groups, used in the synthesis of PROTACs.
Uniqueness: Benzyl-PEG10-THP stands out due to its longer polyethylene glycol chain, which provides greater flexibility and solubility in aqueous environments. This makes it particularly suitable for applications requiring high solubility and stability .
Properties
Molecular Formula |
C32H56O12 |
---|---|
Molecular Weight |
632.8 g/mol |
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]oxane |
InChI |
InChI=1S/C32H56O12/c1-2-6-31(7-3-1)30-42-27-26-40-23-22-38-19-18-36-15-14-34-11-10-33-12-13-35-16-17-37-20-21-39-24-25-41-28-29-44-32-8-4-5-9-43-32/h1-3,6-7,32H,4-5,8-30H2 |
InChI Key |
ZIPHRWZXPJAFMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCOC(C1)OCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 |
Origin of Product |
United States |
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